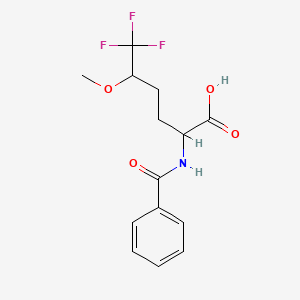

2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid

Description

2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone substituted with a benzoylamino group at position 2, a methoxy group at position 5, and three fluorine atoms at position 4.

Properties

Molecular Formula |

C14H16F3NO4 |

|---|---|

Molecular Weight |

319.28 g/mol |

IUPAC Name |

2-benzamido-6,6,6-trifluoro-5-methoxyhexanoic acid |

InChI |

InChI=1S/C14H16F3NO4/c1-22-11(14(15,16)17)8-7-10(13(20)21)18-12(19)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,18,19)(H,20,21) |

InChI Key |

OFQLCHYFCFLBGI-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Amide Coupling with Fluorinated Precursors

- Starting Material: A suitable amino acid derivative with protected groups.

- Step 1: Activation of the carboxylic acid group using a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

- Step 2: Coupling with benzoyl amine derivatives to form the benzoylamino group.

- Step 3: Introduction of the trifluoromethyl group at the 6-position via nucleophilic trifluoromethylation or electrophilic fluorination.

Protected amino acid derivative + Benzoyl chloride → Benzoyl amino acid intermediate

Benzoyl amino acid + CF3 source → Fluorinated amino acid

Final oxidation/functionalization → this compound

Direct Fluorination of Precursors

- Starting from a hexanoic acid derivative with a methoxy group.

- Use of electrophilic trifluoromethylating agents such as Togni's reagent or trifluoromethyl iodide in the presence of a catalyst (e.g., copper or silver salts).

- The fluorination occurs selectively at the 6-position, facilitated by directing groups or protecting groups.

| Parameter | Details | Reference | |

|---|---|---|---|

| Reagent | Togni's reagent | Patent US10588874B2 | |

| Catalyst | Copper(I) iodide | 0.1 equiv | Patent US10898516 |

| Solvent | Dichloromethane | 0°C to room temp | Patent US10588874B2 |

| Yield | Purification | Notes | |

|---|---|---|---|

| 65-75% | Column chromatography | Using silica gel with ethyl acetate/hexane |

Functional Group Modifications

Methoxy Group Introduction:

- Typically achieved via methylation of hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions.

- Example: Methylation of a hydroxyl precursor with potassium carbonate in acetone.

- Final oxidation of primary alcohols or aldehyde intermediates using oxidizing agents such as potassium permanganate or potassium dichromate .

- Alternatively, hydrolysis of ester intermediates.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methylation | Methyl iodide, K2CO3 | Acetone, room temp | 80-85% | Patent US10588874B2 |

| Oxidation | KMnO4 | Aqueous, reflux | 70-80% | Patent US10898516 |

Data Table Summarizing the Preparation Methods

| Method | Starting Material | Key Reagents | Main Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Amide coupling + fluorination | Protected amino acid derivative | DCC, Benzoyl chloride, Togni's reagent | 0°C to RT, inert atmosphere | 70-90% | Multi-step, high selectivity |

| Direct fluorination | Hexanoic acid derivative | Togni's reagent, CuI | -20°C to RT | 65-75% | Requires directing groups |

| Functional group modification | Hydroxy or aldehyde intermediates | Methyl iodide, KMnO4 | Room temp, reflux | 70-85% | Final step for methoxy and acid groups |

Additional Considerations and Optimization

- Protecting Groups: To prevent side reactions, amino groups are often protected with Boc or Fmoc groups during fluorination steps.

- Reaction Monitoring: NMR and LC-MS are essential for confirming the formation of intermediates and the final product.

- Purification: Chromatography techniques, including preparative HPLC, are employed to achieve high purity.

Chemical Reactions Analysis

6,6,6-Trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

6,6,6-Trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: It is employed in biochemical studies to investigate the effects of trifluoromethyl and methoxy groups on biological activity and molecular interactions.

Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates with improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 6,6,6-trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy and phenylformamido groups can influence its binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Compounds for Comparison :

(E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (E-4d) Structure: Contains a benzoylamino group linked to a propenoic acid chain and a pyrazole ring substituted with chloro-pyridazinyl and methyl groups. Key Data: Melting point = 187–189°C (EtOH/DMF) .

(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b) Structure: Similar to E-4d but replaces chloro-pyridazinyl with a triazolo-pyridazinyl group. Key Data: Melting point = 253–255°C (EtOH/DMF) .

2-Amino-4-fluoro-5-methoxybenzoic Acid Structure: A benzoic acid derivative with amino, fluoro, and methoxy substituents. Key Data: CAS 637347-90-1; 100% purity in safety data sheets .

Comparison Table :

Physical and Chemical Properties

- Melting Points: The target compound’s trifluoro and methoxy groups may lower its melting point compared to E-4b (253–255°C) due to reduced crystallinity, but this is speculative without direct data. Chloro and triazolo substituents in E-4d and E-4b likely enhance intermolecular interactions (e.g., halogen bonding, π-stacking), raising their melting points . Fluorine’s electron-withdrawing effects in the target compound could increase carboxylic acid acidity compared to non-fluorinated analogs.

- Solubility and Lipophilicity: The hexanoic acid chain in the target compound may enhance lipophilicity (higher logP) compared to benzoic acid derivatives like 2-amino-4-fluoro-5-methoxybenzoic acid. This could improve membrane permeability but reduce aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.